molecular formula C8H16O2 B1218633 6-Methylheptanoic acid CAS No. 25103-52-0

6-Methylheptanoic acid

Cat. No.: B1218633
CAS No.: 25103-52-0
M. Wt: 144.21 g/mol
InChI Key: OEOIWYCWCDBOPA-UHFFFAOYSA-N
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Description

6-Methylheptanoic acid is an organic compound with the molecular formula C8H16O2. It is a branched-chain fatty acid, specifically a methylated derivative of heptanoic acid. This compound is known for its presence in the scent chemical of the brushtail possum and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methylheptanoic acid can be synthesized through several methods. One common approach involves the oxidation of 6-methylheptanal using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically proceeds as follows:

[ \text{6-Methylheptanal} + \text{Oxidizing Agent} \rightarrow \text{this compound} ]

Another method involves the hydrolysis of 6-methylheptanoyl chloride, which can be prepared by reacting this compound with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The hydrolysis reaction is carried out in the presence of water or a dilute acid:

[ \text{6-Methylheptanoyl Chloride} + \text{H2O} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of 6-methylheptenoic acid. This process uses a metal catalyst such as palladium (Pd) or platinum (Pt) under high pressure and temperature conditions:

[ \text{6-Methylheptenoic Acid} + \text{H2} \rightarrow \text{this compound} ]

Chemical Reactions Analysis

Types of Reactions

6-Methylheptanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound derivatives.

    Reduction: Reduction of this compound can yield 6-methylheptanol.

    Substitution: It can undergo substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), oxalyl chloride (COCl)2, alcohols, amines

Major Products Formed

    Oxidation: this compound derivatives

    Reduction: 6-Methylheptanol

    Substitution: 6-Methylheptanoyl chloride, esters, amides

Mechanism of Action

The mechanism of action of 6-methylheptanoic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be incorporated into lipid membranes, affecting membrane fluidity and function. Additionally, its derivatives may inhibit specific enzymes or receptors, leading to various biological effects. For example, eponemycin analogues inhibit proteasome function, which is crucial for protein degradation and regulation within cells .

Comparison with Similar Compounds

6-Methylheptanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific branching, which imparts distinct chemical reactivity and biological activity compared to its straight-chain and differently branched counterparts .

Properties

IUPAC Name

6-methylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-7(2)5-3-4-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOIWYCWCDBOPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80865871
Record name 6-Methylheptanoic acid
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Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 6-Methylheptanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031588
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

929-10-2, 25103-52-0
Record name 6-Methylheptanoic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Cekanoic C8 acid
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Record name Isooctanoic acid
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Record name Isooctanoic acid
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Record name ISOOCTANOIC ACID
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Record name 6-Methylheptanoic acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

0 °C
Record name 6-Methylheptanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031588
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The sulfuric acid is employed in an amount sufficient to both catalyze the reaction and to serve as a dehydrating agent or desiccant for the by-product water. Accordingly, the sulfuric acid should be employed in an amount greater than about 0.05 moles per mole of carboxylic acid to be esterified and preferably above 0.1 moles and of sulfuric acid per mole of carboxylic acid, which is sufficient to both catalyze the dehydrate the water. Most desirably, from about 0.1 to about 0.5 moles of sulfuric acid and most preferably about 0.2 moles will be employed per mol of carboxylic acid. The reaction is carried out at elevated temperatures, conveniently reflux conditions. With methanol as the alcohol and a carboxylic acid having from about 6 to about 22 carbon atoms a temperature will be on the order of about 70° to about 100° C. However, temperatures on the order at about 40° to about 120° C. and more preferably 60° to about 80° C. will be employed. The specific temperature employed will be determined however by the specific alcohol employed and specific carboxylic acid to be esterified. In the laboratory reflux periods of about 1 to 2 hours were sufficient to provide yields of methyl isooctanoate in the methanol esterification of isooctanoic acid employing about 1.5 to about 2 moles of methanol per mole of isooctanoic acid which provided the ester of greater than 99% purity. In contrast, in reactions not using an excess of sulfuric acid (only a catalytic amount) time periods of reflux of about 10 hours or more were required to provide about an 80% yield of ester of lower purity even with a seven molar excess of methanol. Again, the reaction period will depend on the specific alcohol employed and specific acid to be esterified. Generally reaction periods will not need to exceed about 4 hours and the reaction will be complete (about 90% yield) usually within 1 to about 3 hours employing the preferred levels of carboxylic acid, alcohol and sulfuric acid. After completion of the esterification the sulfuric acid layer is removed and any unesterified acid is removed as the sodium salt by an alkaline aqueous wash. The ester may be dried by azeotropic distillation with an aliphatic hydrocarbon solvent such as heptane. The unreacted carboxylic acid in the aqueous alkaline wash can be recovered by acidification with an acid, preferably spent sulfuric acid, from the esterification step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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